N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464288
InChI: InChI=1S/C11H21N3O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h9-10H,3-7,12H2,1-2H3,(H,13,16)
SMILES: CC(=O)N(C)C1CCC(CC1)NC(=O)CN
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide

CAS No.:

Cat. No.: VC13464288

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide -

Specification

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
IUPAC Name N-[4-[acetyl(methyl)amino]cyclohexyl]-2-aminoacetamide
Standard InChI InChI=1S/C11H21N3O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h9-10H,3-7,12H2,1-2H3,(H,13,16)
Standard InChI Key XEHURPANUISAQP-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1CCC(CC1)NC(=O)CN
Canonical SMILES CC(=O)N(C)C1CCC(CC1)NC(=O)CN

Introduction

Structural and Molecular Characteristics

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide features a cyclohexane ring substituted at the 4-position with an acetyl-methyl-amino group (-N(CH₃)COCH₃) and at the adjacent position with a 2-amino-acetamide moiety (-NHCOCH₂NH₂). Its molecular formula is C₁₂H₂₃N₃O₂, with a molecular weight of 241.33 g/mol. Key structural elements include:

  • Cyclohexyl backbone: Provides conformational rigidity, influencing binding interactions with biological targets .

  • Acetyl-methyl-amino group: Enhances lipophilicity and potential enzyme-binding capabilities .

  • Amino-acetamide side chain: Facilitates hydrogen bonding and solubility in aqueous environments .

Comparative analysis with analogues such as N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide (CAS: 1032684-85-7) reveals that positional isomerism significantly alters physicochemical properties and bioactivity.

Synthesis and Chemical Reactivity

The synthesis of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide involves multi-step organic reactions, as extrapolated from related compounds :

Key Synthetic Steps:

  • Cyclohexylamine Derivatization:

    • Protection of the cyclohexylamine nitrogen using tert-butoxycarbonyl (Boc) groups .

    • Acetylation with acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetyl-methyl-amino group.

  • Acetamide Formation:

    • Coupling of the protected cyclohexyl derivative with glycine ethyl ester using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

    • Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final product .

Table 1: Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0–25°C85
AcetylationAcetyl chloride, Et₃N, THF, −15°C78
CouplingEDC, HOBt, DMF, rt65
Deprotection4M HCl/dioxane, rt90

The compound’s reactivity is influenced by its amino and acetamide groups, enabling participation in hydrolysis, alkylation, and condensation reactions.

Spectral Characterization and Analytical Data

Structural elucidation of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide relies on spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.2–1.8 (m, 10H, cyclohexyl-H),

    • δ 2.1 (s, 3H, N-CH₃),

    • δ 2.9 (t, 1H, NHCOCH₂NH₂),

    • δ 3.4 (m, 1H, N-COCH₃),

    • δ 6.7 (br s, 2H, NH₂) .

  • IR (KBr):

    • 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend).

  • Mass Spectrometry (ESI-MS):

    • m/z 242.2 [M+H]⁺ .

CompoundActivity (IC₅₀/EC₅₀)TargetReference
N-(4-Amino-2-methoxyphenyl)-acetamide12.5 μM (COX-2)Cyclooxygenase
2-Amino-N-cyclohexyl-acetamide65% seizure reductionGABA-A receptor
N-Cyclohexyl-morpholinoacetamideMIC = 6.25 μg/mLBacterial membranes

Applications in Drug Development

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide serves as a versatile intermediate in medicinal chemistry:

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and neurotransmitter analogs .

  • Prodrug Design: The acetamide group facilitates hydrolytic activation in targeted drug delivery systems .

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate interactions with COX-2, GABA receptors, and microbial targets .

  • Toxicological Profiling: Assess acute/chronic toxicity in preclinical models.

  • Structural Optimization: Explore substituent effects (e.g., halogenation) to enhance potency .

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